ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by their coupling. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with a haloketone.
Coupling of the Rings: The final step involves coupling the pyrazole and thiazole rings under specific conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
- 2-Methyl-4-(4-methylphenyl)-5-(trifluoromethyl)thiazole
- 4-Methyl-2-(trifluoromethyl)phenylthiazole
Uniqueness
This compound is unique due to its combination of a pyrazole ring, a thiazole ring, and a trifluoromethyl group. This combination imparts unique chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H14F3N3O2S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H14F3N3O2S/c1-3-25-15(24)12-9-26-16(21-12)23-13(8-14(22-23)17(18,19)20)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
InChI Key |
RHEZEHOXBXFGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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